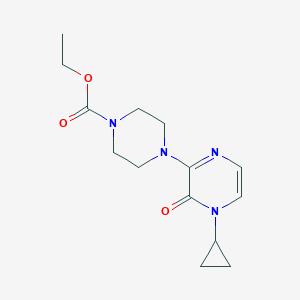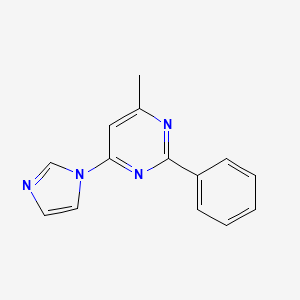![molecular formula C17H19N5O B12243293 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12243293.png)
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole core linked to a piperazine ring, which is further substituted with a dimethylpyrimidinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the benzoxazole core with piperazine in the presence of a suitable base, such as potassium carbonate.
Dimethylpyrimidinyl Substitution: The final step involves the substitution of the piperazine ring with a dimethylpyrimidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia and related psychoses.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as ligands for alpha1-adrenergic receptors.
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine:
Uniqueness
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core, piperazine ring, and dimethylpyrimidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H19N5O/c1-12-11-16(19-13(2)18-12)21-7-9-22(10-8-21)17-20-14-5-3-4-6-15(14)23-17/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
QEXXZACQJNPOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12243230.png)
![1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B12243241.png)
![9-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243244.png)
![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B12243261.png)
![3-Bromo-5-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B12243264.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12243266.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12243280.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12243282.png)
![N,N-diethyl-4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzene-1-sulfonamide](/img/structure/B12243285.png)

![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12243297.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12243299.png)

![ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12243320.png)
